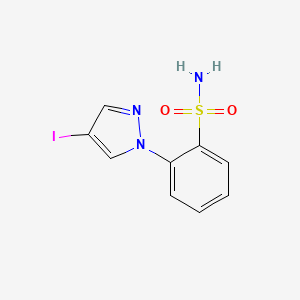
2-(4-iodo-1H-pyrazol-1-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodo-1H-pyrazol-1-yl)benzene-1-sulfonamide, commonly referred to as IBP, is a synthetic pyrazole derivative that has been used in a variety of scientific research applications. It has been studied for its potential to act as a ligand, a catalyst, and a drug. IBP has a wide range of biochemical and physiological effects, and its versatility makes it a valuable tool for laboratory experiments.
Applications De Recherche Scientifique
IBP has been studied for its potential to act as a ligand, a catalyst, and a drug. It has been used in a variety of scientific research applications, such as in the synthesis of other compounds, in the study of enzyme inhibition, and in the study of drug-receptor interactions. It has also been used in the study of drug metabolism, in the study of drug-protein interactions, and in the study of drug-DNA interactions.
Mécanisme D'action
IBP binds to a variety of biological targets, including enzymes, receptors, and proteins. It can act as an inhibitor, an agonist, or an antagonist, depending on the target. It can also act as a competitive inhibitor, a non-competitive inhibitor, or an allosteric modulator.
Biochemical and Physiological Effects
IBP has been studied for its potential to act as a ligand, a catalyst, and a drug. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the activation of receptors, and the modulation of protein activity. It has also been shown to have effects on cell growth, apoptosis, and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
IBP is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize, and its wide range of biochemical and physiological effects make it a valuable tool for research. However, it can be expensive to purchase, and its potential toxicity should be kept in mind when using it in experiments.
Orientations Futures
The potential applications of IBP are vast, and there are numerous potential future directions for research. These include the development of new synthetic methods, the study of its effects on other biological targets, the development of more potent inhibitors, the development of new drug-receptor interactions, and the study of its potential toxicity. Additionally, further research into its effects on cell growth, apoptosis, and gene expression could be beneficial.
Méthodes De Synthèse
IBP is synthesized through a reaction between 4-iodo-1H-pyrazole-1-carboxylic acid and benzene-1-sulfonyl chloride. This reaction is carried out in a solvent such as dichloromethane, and the product is a crystalline solid. The reaction is typically carried out at room temperature, but can be accelerated by heating the reaction mixture to 50-60°C.
Propriétés
IUPAC Name |
2-(4-iodopyrazol-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3O2S/c10-7-5-12-13(6-7)8-3-1-2-4-9(8)16(11,14)15/h1-6H,(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNWVKMZOQEGIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)I)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B6608831.png)
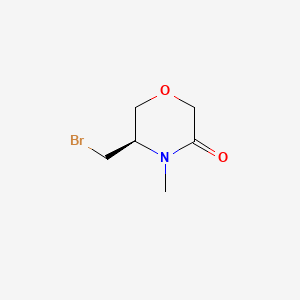
![tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate](/img/structure/B6608843.png)
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B6608850.png)

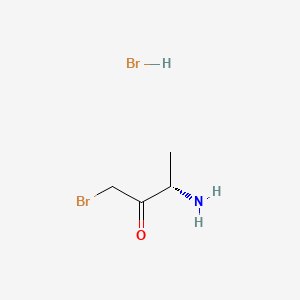
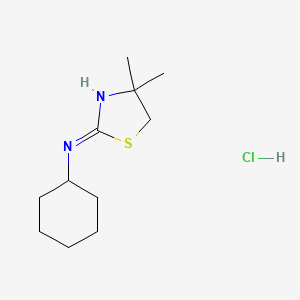
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid](/img/structure/B6608874.png)
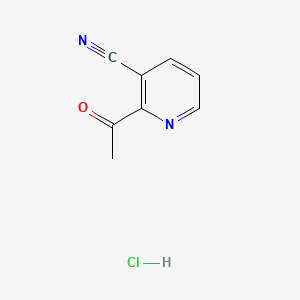
![[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol](/img/structure/B6608887.png)
![3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole](/img/structure/B6608889.png)
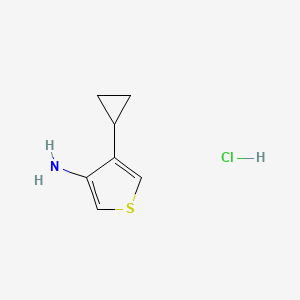
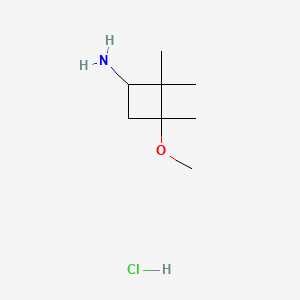
amine hydrochloride](/img/structure/B6608922.png)
